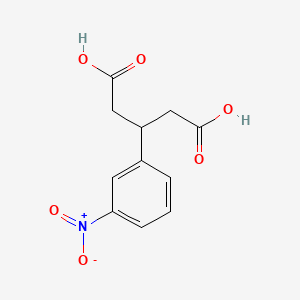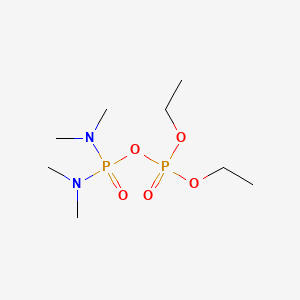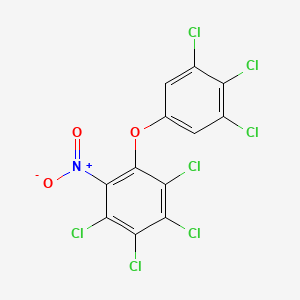
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene is a chemical compound with the molecular formula C12H2Cl7NO3 and a molecular weight of 456.3 g/mol. It is an intermediate in the synthesis of 1,2,3,4,7,8,9-Heptachlorodibenzofuran, a common environmental pollutant.
Vorbereitungsmethoden
The preparation of 3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene involves the reaction of 3,4,5-Trichlorophenol with 1,2,3,4-Tetrachloro-5-nitrobenzene under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and environmental pollutants.
Biology: The compound is studied for its potential effects on biological systems and its role in environmental contamination.
Medicine: Research is conducted to understand its toxicological properties and potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The pathways involved may include oxidative stress, disruption of cellular membranes, and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
3,4,5-Trichlorophenoxy-O-tetrachloronitrobenzene can be compared with similar compounds such as 1,2,4,5-Tetrachloro-3-nitrobenzene and 2,4,5-Trichlorophenoxyacetic acid . These compounds share structural similarities but differ in their chemical properties and applications. For example:
1,2,4,5-Tetrachloro-3-nitrobenzene: Used as a fungicide and in quantitative analysis by nuclear magnetic resonance.
2,4,5-Trichlorophenoxyacetic acid: A synthetic auxin used as a herbicide to defoliate broad-leafed plants.
The uniqueness of this compound lies in its specific structure and its role as an intermediate in the synthesis of environmental pollutants.
Eigenschaften
Molekularformel |
C12H2Cl7NO3 |
|---|---|
Molekulargewicht |
456.3 g/mol |
IUPAC-Name |
1,2,3,4-tetrachloro-5-nitro-6-(3,4,5-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl7NO3/c13-4-1-3(2-5(14)6(4)15)23-12-10(19)8(17)7(16)9(18)11(12)20(21)22/h1-2H |
InChI-Schlüssel |
KDXIEOKFMXFVGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
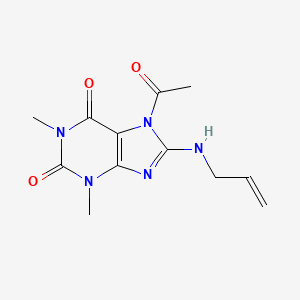

![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
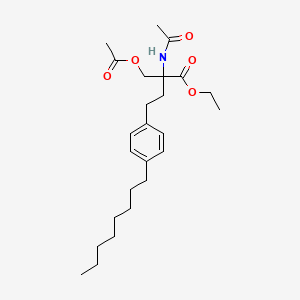
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
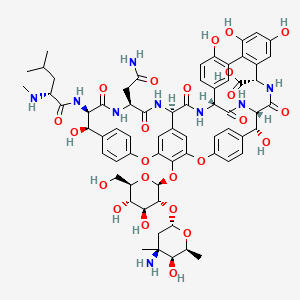
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
